Rhodblock 6

Description

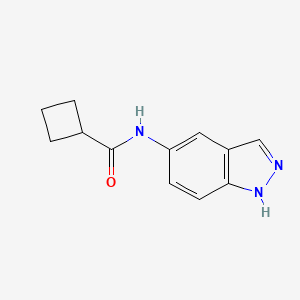

Structure

3D Structure

Propriétés

IUPAC Name |

N-(1H-indazol-5-yl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJXOQKXBIPBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424250 | |

| Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

886625-06-5 | |

| Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodblock 6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Rho-ROCK Signaling in Cytokinesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinesis, the final stage of cell division, culminates in the physical separation of two daughter cells. This process is orchestrated by the formation and constriction of a contractile ring, a complex machinery of actin and myosin filaments. The small GTPase RhoA, and its downstream effector ROCK (Rho-associated coiled-coil containing protein kinase), form a central signaling axis that governs the assembly and function of this contractile ring. This technical guide provides an in-depth examination of the Rho-ROCK signaling pathway's mechanism of action in cytokinesis, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular players, their regulation, and the experimental methodologies used to elucidate their function, presenting key quantitative data and visualizing the intricate signaling and experimental workflows.

The Core Mechanism: RhoA as the Master Regulator

The activation of RhoA at the cell equator during anaphase is a critical initiating event in cytokinesis.[1] RhoA acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. In its active form, RhoA orchestrates the assembly of the contractile ring by engaging downstream effectors.[2][3]

Upstream Activation: The Role of Ect2 and Centralspindlin

The spatiotemporal activation of RhoA is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. The primary GEF responsible for RhoA activation in cytokinesis is Ect2 (Epithelial cell transforming sequence 2).[1][4][5]

Ect2's activity and localization are themselves subject to intricate regulation. A key player in this process is centralspindlin , a heterotetrameric complex composed of the kinesin-like protein MKLP1 (also known as Kif23/ZEN-4) and the RhoGAP Cyk4 (also known as MgcRacGAP).[1] Centralspindlin accumulates at the central spindle during anaphase and is essential for recruiting Ect2 to the equatorial cortex.[6] The interaction between Ect2 and the Cyk4 subunit of centralspindlin is crucial for Ect2's GEF activity towards RhoA.[1][6] Interestingly, while Cyk4 possesses GAP activity towards Rho family GTPases, including RhoA, its role in the context of the centralspindlin complex is to promote RhoA activation by Ect2, a seemingly counterintuitive function that highlights the complexity of this regulatory network.[7][8][9][10][11] In vitro studies have shown that the GAP activity of Cyk4 is less potent towards RhoA compared to other Rho family members like Rac1 and Cdc42.[7][10]

A positive feedback loop has also been proposed where active GTP-bound RhoA can further enhance Ect2 activity, leading to an amplification of the RhoA signal at the cleavage furrow.[12] Structural studies have revealed that truncation of an inhibitory S-loop in Ect2 can increase its binding affinity for RhoA by approximately four-fold.[12]

References

- 1. Spatiotemporal Regulation of RhoA during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A microtubule-dependent zone of active RhoA during cleavage plane specification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The guanine nucleotide exchange factor (GEF) Ect2 is an oncogene in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Ect2 Is an Exchange Factor for Rho Gtpases, Phosphorylated in G2/M Phases, and Involved in Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ECT2–centralspindlin complex regulates the localization and function of RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The RhoGAP activity of CYK-4/MgcRacGAP functions non-canonically by promoting RhoA activation during cytokinesis | eLife [elifesciences.org]

- 8. The RhoGAP activity of CYK-4/MgcRacGAP functions non-canonically by promoting RhoA activation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The RhoGAP activity of CYK-4/MgcRacGAP functions non-canonically by promoting RhoA activation during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

Technical Guide: The Downstream Signaling Pathway of Rhodblock 6, a Rho Kinase (ROCK) Inhibitor

Disclaimer: Information regarding a specific molecule named "Rhodblock 6" is limited in publicly accessible scientific literature. It is described as a Rho Kinase (ROCK) inhibitor.[1] This guide will therefore focus on the well-characterized downstream signaling pathway of ROCK and its inhibition, using this compound as the designated inhibitor of this pathway. The principles and pathways described are fundamental to the mechanism of action for this class of inhibitors.

Introduction to the RhoA/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical molecular switches in a multitude of cellular processes.[2] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[2] Rho-associated coiled-coil containing protein kinase (ROCK) is a primary downstream effector of the active, GTP-bound form of RhoA. The RhoA/ROCK pathway is a central regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.

Activation of the RhoA/ROCK pathway leads to the phosphorylation of several downstream substrates, culminating in increased actomyosin contractility. This process is integral to the formation of stress fibers and focal adhesions.

Mechanism of Action of this compound

This compound functions as an inhibitor of Rho Kinase (ROCK).[1] By inhibiting ROCK, this compound prevents the phosphorylation of its downstream targets. This leads to a reduction in actomyosin contractility and the disassembly of stress fibers.[1] The primary mechanism of ROCK inhibition by many small molecules involves competition with ATP for the kinase domain of the enzyme.

The Core Downstream Signaling Cascade

The inhibition of ROCK by this compound directly impacts the phosphorylation state of key substrates that regulate the contractility of the actin cytoskeleton. The most critical of these is the Myosin Phosphatase Targeting subunit 1 (MYPT1), a component of the Myosin Light Chain Phosphatase (MLCP) complex.

The canonical ROCK downstream pathway is as follows:

-

RhoA Activation: Upstream signals (e.g., from G-protein coupled receptors or growth factor receptors) promote the exchange of GDP for GTP on RhoA, leading to its activation.

-

ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

-

MLCP Inhibition: Activated ROCK phosphorylates MYPT1. This phosphorylation inhibits the activity of the MLCP complex.

-

Increased MLC Phosphorylation: With MLCP inhibited, the phosphorylation of the regulatory Myosin Light Chain (MLC) by other kinases (like Myosin Light Chain Kinase, MLCK) goes unopposed.

-

Actomyosin Contractility: The increased phosphorylation of MLC promotes the assembly of actin and myosin into contractile filaments, leading to the formation of stress fibers and increased cellular tension.

This compound's Point of Intervention: this compound directly inhibits ROCK (Step 3). This prevents the inhibitory phosphorylation of MYPT1, thereby keeping MLCP active. Active MLCP dephosphorylates MLC, leading to decreased actomyosin contractility and stress fiber disassembly.[1]

Visualization of the Signaling Pathway

Caption: Downstream signaling of the RhoA/ROCK pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of ROCK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their effects on downstream markers like phosphorylated MLC (p-MLC).

| Compound | Target | Assay Type | IC50 Value | Effect on p-MLC | Reference |

| This compound | ROCK | Kinase Assay | Not specified | Inhibits p-MLC localization in a dose-dependent manner (1-30 µM) | [1] |

| Y-27632 | ROCK1 | Kinase Assay | 140 nM | Significant reduction at 10 µM in various cell lines | |

| Y-27632 | ROCK2 | Kinase Assay | 220 nM | Significant reduction at 10 µM in various cell lines |

Note: Data for the well-characterized ROCK inhibitor Y-27632 is provided for comparative context.

Key Experimental Protocols

6.1 Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol is used to quantify the inhibition of ROCK's downstream signaling by measuring the levels of p-MLC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa cells) in appropriate culture dishes and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1-30 µM) or a vehicle control for a specified time (e.g., 1-2 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against p-MLC (e.g., anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for total MLC or a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector. Quantify band intensities using densitometry software.

References

Rhodblock 6: A Technical Guide to its Effects on Non-Muscle Myosin II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Rhodblock 6, a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The primary focus of this document is to elucidate the effects of this compound on the phosphorylation of the regulatory light chain (RLC) of non-muscle myosin II (NMII), a critical event in the regulation of cellular contractility. This guide summarizes the current understanding of the signaling pathways involved, presents quantitative data on the inhibitory effects of this compound, and provides detailed experimental protocols for researchers investigating this compound and its biological functions.

Introduction to Non-Muscle Myosin II and its Regulation

Non-muscle myosin II (NMII) is a crucial motor protein that plays a fundamental role in a variety of cellular processes, including cell adhesion, migration, cytokinesis, and the maintenance of cell shape.[1] The activity of NMII is primarily regulated by the phosphorylation of its regulatory light chain (MRLC, also known as MLC20) at Serine-19 (Ser19) and Threonine-18 (Thr18).[2][3] Phosphorylation at Ser19 is essential for initiating the ATPase activity of the myosin head and promoting the assembly of myosin filaments.[1][4] Diphosphorylation at both Thr18 and Ser19 further enhances this activity.[5]

Several kinases can phosphorylate MRLC, with Rho-associated kinase (ROCK) being a major regulator.[1][2] The canonical activation pathway involves the small GTPase RhoA, which, in its active GTP-bound state, binds to and activates ROCK.[1] Activated ROCK, in turn, directly phosphorylates MRLC at Ser19 and also inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MRLC.[3] This dual action of ROCK leads to a significant increase in the levels of phosphorylated MRLC (pMRLC), resulting in increased cellular contractility and the formation of stress fibers.[4]

This compound: A Rho Kinase Inhibitor

This compound has been identified as an inhibitor of Rho kinase (ROCK).[6] Its mechanism of action is centered on the inhibition of ROCK activity, which consequently affects downstream signaling events, most notably the phosphorylation of MRLC.[6] By inhibiting ROCK, this compound prevents the localization of phospho-MRLC and leads to the disruption of actin stress fibers in cells.[6]

Signaling Pathway of this compound Action

The signaling pathway through which this compound exerts its effects on non-muscle myosin II phosphorylation is a linear cascade. The key components and the inhibitory action of this compound are depicted in the diagram below.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protein.bio.msu.ru [protein.bio.msu.ru]

Rhodblock 6: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of Rhodblock 6, a small molecule inhibitor of Rho kinase (ROCK). The information presented is collated from the primary scientific literature and is intended for an audience with a technical background in cell biology, pharmacology, and drug discovery.

Executive Summary

This compound was identified through a chemical genetic screening approach as a potent inhibitor of the Rho signaling pathway.[1] Subsequent characterization revealed that it specifically targets Rho kinase (ROCK), a key downstream effector of RhoA GTPase.[1] this compound demonstrates dose-dependent inhibition of ROCK activity and induces a characteristic cellular phenotype associated with ROCK inhibition, namely the disruption of actin stress fibers.[1] This document summarizes the initial quantitative data, details the experimental protocols used for its characterization, and provides a visual representation of the relevant signaling pathway and experimental workflows.

Quantitative Data

The initial characterization of this compound involved quantifying its inhibitory activity against Rho kinase. The following table summarizes the key quantitative data obtained.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | ~10 µM | Drosophila melanogaster Rho kinase (in vitro) | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the initial discovery and characterization of this compound.

Chemical Genetic Screen for Rho Pathway Inhibitors

This compound was discovered through a chemical genetic screen in Drosophila melanogaster Kc167 cells. The screen was designed to identify small molecules that enhance the phenotype of partial RhoA knockdown by RNA interference (RNAi). The primary endpoint of the screen was the incidence of binucleated cells, a hallmark of failed cytokinesis, which is a process heavily regulated by the Rho pathway.

Workflow:

-

Drosophila Kc167 cells were treated with a low dose of double-stranded RNA (dsRNA) targeting RhoA to sensitize the cells to further pathway inhibition.

-

A library of small molecules was then added to the sensitized cells.

-

Cells were incubated to allow for cell division.

-

High-content imaging and automated image analysis were used to quantify the percentage of binucleated cells.

In Vitro Rho Kinase (ROCK) Inhibition Assay

The direct inhibitory effect of this compound on ROCK activity was assessed using an in vitro kinase assay.

Protocol:

-

Recombinant Drosophila Rho kinase (Rok) was purified.

-

The kinase reaction was initiated by incubating the purified Rok with a substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1) and radiolabeled ATP ([γ-³²P]ATP) in a suitable kinase buffer.

-

This compound was added to the reaction at varying concentrations to determine its dose-dependent inhibitory effect.

-

The reaction was allowed to proceed for a defined period at 30°C.

-

The reaction was stopped, and the incorporation of ³²P into the substrate was quantified using autoradiography or scintillation counting.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Cellular Assay for Stress Fiber Disruption

The cellular activity of this compound was confirmed by examining its effect on actin stress fibers in human cervical cancer (HeLa) cells, a well-established cellular model for studying Rho-ROCK signaling.

Protocol:

-

HeLa cells were cultured on glass coverslips to allow for adherence and spreading.

-

Cells were treated with this compound at a concentration of 100 µM for 20 hours. A known ROCK inhibitor (e.g., GSK269962A) was used as a positive control, and a vehicle (e.g., DMSO) was used as a negative control.

-

Following treatment, the cells were fixed with paraformaldehyde.

-

The actin cytoskeleton was visualized by staining with fluorescently labeled phalloidin.

-

Cells were imaged using fluorescence microscopy.

-

The morphology of the actin cytoskeleton was qualitatively assessed, with a focus on the presence or absence of prominent stress fibers.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical Rho-ROCK signaling pathway, highlighting the point of inhibition by this compound. RhoA, in its active GTP-bound state, activates ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actomyosin contractility and the formation of stress fibers. This compound directly inhibits the kinase activity of ROCK, thereby preventing these downstream events.

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the workflow for the chemical genetic screen that led to the discovery of this compound.

Caption: Workflow of the chemical genetic screen for Rho pathway inhibitors.

References

Rhodblock 6: A Technical Guide to its Impact on Cellular Contractility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of Rhodblock 6, a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Cellular contractility, a fundamental process in cell motility, morphogenesis, and tissue development, is primarily regulated by the Rho/ROCK signaling pathway. This compound modulates this pathway, leading to significant alterations in the actin cytoskeleton and a reduction in cellular contractile forces. This guide details the mechanism of action of this compound, presents available data on its effects, and provides comprehensive experimental protocols for studying its impact on cellular contractility. Due to the limited availability of specific quantitative data for this compound, representative data from other well-characterized ROCK inhibitors are included to provide a comparative context for its expected effects.

Introduction to Cellular Contractility and the Rho/ROCK Pathway

Cellular contractility is the ability of cells to generate mechanical force, a process essential for a multitude of physiological and pathological events, including cell migration, cell division, wound healing, and cancer metastasis. The primary driver of this process is the actin cytoskeleton, a dynamic network of actin filaments, and its interaction with non-muscle myosin II.

The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton. RhoA cycles between an active GTP-bound state and an inactive GDP-bound state. When activated by upstream signals, RhoA-GTP binds to and activates its downstream effectors, most notably ROCK1 and ROCK2.

ROCK activation initiates a signaling cascade that culminates in increased actomyosin contractility through two main mechanisms:

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates the regulatory light chain of myosin II, which promotes the assembly of myosin filaments and enhances their motor activity.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of MLC, further augmenting contractility.

This cascade results in the formation of prominent actin stress fibers and focal adhesions, structures that anchor the cell to the extracellular matrix and enable the transmission of contractile forces.

// Node Definitions Upstream_Signals [label="Upstream Signals\n(e.g., GPCRs, Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK1 / ROCK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rhodblock_6 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="Phosphorylated MLC\n(pMLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actin Cytoskeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Fibers [label="Stress Fiber Formation\nFocal Adhesion Maturation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contractility [label="Increased Cellular\nContractility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Upstream_Signals -> RhoA_GDP [label="GEFs", color="#5F6368"]; RhoA_GDP -> RhoA_GTP [label="GTP", color="#34A853"]; RhoA_GTP -> RhoA_GDP [label="GAPs\n(GTP Hydrolysis)", color="#EA4335"]; RhoA_GTP -> ROCK [label="Activation", color="#34A853"]; Rhodblock_6 -> ROCK [label="Inhibition", color="#EA4335", style=dashed]; ROCK -> MLCP [label="Inhibition\n(via pMYPT1)", color="#EA4335"]; ROCK -> MLC [label="Phosphorylation", color="#34A853"]; MLCP -> pMLC [label="Dephosphorylation", color="#EA4335", style=dashed]; MLC -> pMLC [color="#34A853"]; pMLC -> Actin_Cytoskeleton [color="#34A853"]; Actin_Cytoskeleton -> Stress_Fibers [color="#4285F4"]; Stress_Fibers -> Contractility [color="#34A853"]; }

Methodological & Application

Application Notes and Protocols: Fluorescent Labeling and Analysis of HeLa Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Working Concentrations of Fluorescent Probes in HeLa Cells

The following table summarizes the working concentrations and incubation conditions for various fluorescent probes and compounds used in HeLa cells, as derived from published research. This data can be used to estimate an appropriate starting concentration range for new fluorescent molecules.

| Compound/Dye | Working Concentration | Incubation Time & Temperature | Application | Reference |

| GR555-PM | 50 µg/mL | 5 min | Live-cell imaging | [1] |

| WGA-TMRM | 30 µg/mL | 5 min | Live-cell imaging | [1] |

| Calcein AM | 1 µM | 5 min | Live-cell imaging (viability) | [1] |

| GR510-mito / Rho123 | 200 nM | 30 min | Mitochondrial staining | [1] |

| MaP555-Actin / GR555-Actin | 100 nM (with 10 µM verapamil) | 3 h at 37 °C | Actin staining (long-term) | [1] |

| Rho-DDTC | 30 µM | 1 h at 37 °C | Detection of cisplatin | [2] |

| Cisplatin | 30 µM | 3 h | Drug treatment | [2] |

| Compound 6 (Anticancer) | 25 - 100 µM | 72 h at 37 °C | Cell viability (MTT assay) | [3] |

| Doxorubicin (in micelles) | Not specified | 2 h at 42 °C | Drug delivery imaging | [4] |

| 6-methoxyflavone | 20 - 160 µM | 48 h | Cell proliferation | [5] |

| Auranofin | ~2 µM (IC50) | 24 h | Apoptosis and necrosis | [6] |

Experimental Protocols

General Protocol for Fluorescent Staining of Live HeLa Cells

This protocol provides a general procedure for staining live HeLa cells with a fluorescent probe. Optimization of concentration and incubation time is recommended for each new dye.

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Complete growth medium: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)

-

Fluorescent probe stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Culture vessels (e.g., 96-well plates, chambered coverglass)

-

Fluorescence microscope or high-content imager

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in complete growth medium at 37°C in a 5% CO2 incubator.

-

Seed HeLa cells into the desired culture vessel at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/cm². Allow cells to adhere and grow for 24-48 hours to reach 70-80% confluency.[7]

-

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete growth medium or a suitable buffer (e.g., PBS). The final concentration should be determined based on the data in the table above or through an initial concentration gradient experiment (e.g., 10 nM to 10 µM).

-

-

Cell Staining:

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or complete growth medium to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the specific fluorescent probe.

-

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the effect of a compound on HeLa cell viability.

Materials:

-

HeLa cells

-

Complete growth medium

-

Compound of interest (e.g., Rhodblock 6)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or isopropanol

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

Visualizations

Experimental Workflow for Compound Analysis in HeLa Cells

The following diagram illustrates a typical workflow for evaluating the effects of a new compound on HeLa cells.

Caption: A generalized workflow for assessing compound effects on HeLa cells.

Signaling Pathway: Apoptosis Induction in HeLa Cells

Many cytotoxic compounds induce apoptosis. The diagram below shows a simplified representation of the caspase-mediated apoptotic pathway, which can be activated by such compounds.

Caption: A simplified diagram of the apoptotic signaling pathway in HeLa cells.

References

- 1. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence: Utilizing ROCK Inhibition and Optimizing Blocking Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rho-kinase (ROCK) inhibitors, such as Rhodblock 6, as a preparatory step for immunofluorescence (IF) studies to investigate cytoskeletal dynamics. Additionally, this document outlines a detailed protocol for immunofluorescence, with a special focus on effective blocking techniques to ensure high-quality, low-background staining, a common challenge in fluorescence microscopy.

Introduction to this compound and its Application in Immunofluorescence

Contrary to what its name might suggest, this compound is not a conventional blocking agent for immunofluorescence. Instead, it is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[1][3] By inhibiting ROCK, researchers can induce specific and observable changes in the cellular cytoskeleton, such as the disassembly of stress fibers and alterations in focal adhesions.[4][5] These effects can then be visualized and quantified using immunofluorescence, making ROCK inhibitors like this compound valuable tools for studying cytoskeletal dynamics and related cellular processes.

This document provides a protocol for treating cells with a ROCK inhibitor prior to immunofluorescence staining to analyze its effects on cellular architecture.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA.[6] Activated RhoA (GTP-bound) binds to and activates ROCK, which in turn phosphorylates downstream targets to regulate the actin cytoskeleton.[7][8] Key substrates of ROCK include Myosin Light Chain (MLC) and MLC phosphatase. Phosphorylation of MLC increases actomyosin contractility and stress fiber formation.[9] ROCK also phosphorylates and inactivates MLC phosphatase, further promoting the phosphorylated state of MLC. Additionally, ROCK can activate LIM kinase, which phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[9] Inhibition of ROCK by agents like this compound disrupts these processes, leading to a rapid change in cell morphology and disassembly of actin stress fibers.[4][5]

Protocol 1: Using a ROCK Inhibitor (this compound) for Cytoskeletal Studies via Immunofluorescence

This protocol describes the treatment of adherent cells with a ROCK inhibitor prior to fixation and immunofluorescent staining to observe effects on the actin cytoskeleton.

Materials:

-

This compound or other ROCK inhibitor (e.g., Y-27632)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (see Protocol 2)

-

Primary antibody against a cytoskeletal protein (e.g., anti-α-actin)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Experimental Workflow:

Procedure:

-

Prepare ROCK Inhibitor Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for at least 24 hours.

-

ROCK Inhibitor Treatment:

-

Dilute the ROCK inhibitor stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals.

-

A common starting concentration for ROCK inhibitors like Y-27632 is 10 µM.[10]

-

Aspirate the old medium from the cells and replace it with the medium containing the ROCK inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Incubate the cells for a period ranging from 30 minutes to several hours. A time course experiment is recommended to determine the optimal treatment duration. Shorter incubation times (e.g., 30-60 minutes) are often sufficient to observe significant effects on the actin cytoskeleton.[4]

-

-

Fixation:

-

After treatment, gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

If staining for intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Staining: Proceed with the blocking, primary and secondary antibody incubations, and mounting as described in Protocol 2.

Expected Results:

Treatment with a ROCK inhibitor is expected to cause a significant change in cell morphology, often leading to a stellate appearance with long cellular protrusions.[4] Immunofluorescent staining of F-actin (using fluorescently labeled phalloidin) will likely show a reduction or complete loss of prominent stress fibers.[4][5]

| Parameter | Control (Vehicle) | ROCK Inhibitor Treated |

| Cell Morphology | Spread, polygonal shape | Stellate, with cellular protrusions |

| Actin Stress Fibers | Prominent, well-organized | Disrupted, reduced, or absent |

| Focal Adhesions | Elongated, located at stress fiber termini | Smaller, more punctate |

Protocol 2: General Immunofluorescence with an Emphasis on Blocking

This protocol provides a robust method for indirect immunofluorescence of adherent cells, with detailed options for the critical blocking step to minimize background and non-specific staining.

Materials:

-

Same as in Protocol 1, excluding the ROCK inhibitor.

Procedure:

-

Sample Preparation and Fixation: Prepare and fix cells as described in Protocol 1 (steps 2, 4, and 5).

-

Blocking:

-

The goal of blocking is to prevent the non-specific binding of antibodies to the sample, which is a major cause of high background.[11]

-

Incubate the fixed and permeabilized cells in a blocking buffer for at least 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Choose a blocking buffer based on your specific antibodies and sample type.

-

| Blocking Agent | Typical Concentration | Buffer | Notes |

| Normal Serum | 5-10% | PBS or TBS | The serum should be from the same species as the secondary antibody host to block non-specific binding of the secondary antibody.[11] |

| Bovine Serum Albumin (BSA) | 1-5% | PBS or TBS | A common and effective blocking agent.[12] Ensure it is high-purity and IgG-free. |

| Non-fat Dry Milk | 1-5% | PBS or TBS | Cost-effective, but may contain phosphoproteins that can interfere with phospho-specific antibody staining. Not recommended for biotin-based detection systems due to endogenous biotin. |

| Fish Gelatin | 0.1-0.5% | PBS or TBS | Can be effective in reducing background, particularly with mammalian antibodies.[13] |

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer or an antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) to its optimal concentration (determined by titration).

-

Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the samples three times with a wash buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. The secondary antibody must be specific for the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).

-

Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Repeat the washing step as in step 4, ensuring all incubations from this point forward are protected from light.

-

-

Counterstaining (Optional):

-

Incubate the samples with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.

-

Wash once with PBS.

-

-

Mounting:

-

Carefully remove the coverslip from the well and wick away excess buffer.

-

Place a drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish if desired.

-

Allow the mounting medium to cure (if applicable) and store the slides at 4°C in the dark until imaging.

-

Troubleshooting High Background in Immunofluorescence

High background can obscure specific signals and is a common issue in immunofluorescence.

| Problem | Possible Cause | Suggested Solution |

| High Background | Insufficient blocking | Increase blocking time; try a different blocking agent (e.g., normal serum from the secondary host species).[14][15] |

| Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[15] | |

| Non-specific binding of the secondary antibody | Run a secondary antibody-only control.[15] Use a pre-adsorbed secondary antibody or block with normal serum from the secondary host. | |

| Autofluorescence of the cells or tissue | Image an unstained sample to assess autofluorescence. Use an antifade mounting medium that may reduce autofluorescence. Consider using fluorophores in the far-red spectrum. | |

| Inadequate washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | |

| Drying out of the sample | Keep the sample in a humidified chamber during incubations.[16] |

By understanding the true nature of reagents like this compound and by employing optimized immunofluorescence protocols with effective blocking strategies, researchers can generate high-quality, reproducible data for their studies of cellular structure and function.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Rho kinase (ROCK) impairs cytoskeletal contractility in human Müller glial cells without effects on cell viability, migration, and extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protocols | HSCI iPS Core Facility [ipscore.hsci.harvard.edu]

- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]

- 12. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]

- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]

- 14. ibidi.com [ibidi.com]

- 15. stjohnslabs.com [stjohnslabs.com]

- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]

Application Notes and Protocols: Rhodblock 6 for Live-Cell Imaging of the Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodblock 6 is a potent and specific small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho-ROCK signaling pathway is a central regulator of the actin cytoskeleton, playing a critical role in cell shape, motility, and contraction.[1][][3] Inhibition of this pathway with this compound leads to rapid and reversible changes in the actin cytoskeleton, making it a valuable tool for studying cytoskeletal dynamics in live cells. These application notes provide a detailed guide for using this compound to investigate the role of the Rho-ROCK pathway in live-cell imaging applications. By observing the cellular effects of this compound, researchers can gain insights into processes governed by actin dynamics, such as cell migration, division, and adhesion.

Mechanism of Action

This compound exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA.[4] In its active, GTP-bound state, RhoA activates ROCK, which in turn phosphorylates multiple substrates that regulate actin filament assembly and contractility. Key downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[1][] ROCK-mediated phosphorylation of MLC increases myosin ATPase activity, promoting actin-myosin contraction and the formation of stress fibers. Simultaneously, ROCK phosphorylates and inactivates MLCP, further enhancing the level of phosphorylated MLC. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a decrease in MLC phosphorylation, reduced actomyosin contractility, and the disassembly of actin stress fibers.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound and other ROCK inhibitors in cell-based assays. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

| Parameter | This compound | Y-27632 (Reference ROCK Inhibitor) | Notes |

| Target | Rho kinase (ROCK) | Rho kinase (ROCK) | Both are selective inhibitors of ROCK1 and ROCK2. |

| Typical Working Concentration | 10 - 100 µM | 10 - 20 µM | Start with a dose-response experiment to determine the optimal concentration for your cell line.[5][6][7] |

| Typical Incubation Time | 30 minutes - 24 hours | 30 minutes - 24 hours | Short-term incubations (30-60 min) are sufficient to observe acute effects on the cytoskeleton. Longer incubations may be used to study chronic effects.[5][6] |

| Observed Effects | Disappearance of actin stress fibers, cell rounding, inhibition of cell migration. | Disappearance of actin stress fibers, cell rounding, inhibition of cell migration. | The magnitude of the effect is dose and time-dependent.[5][8] |

Signaling Pathway Diagram

Caption: The Rho-ROCK signaling pathway regulating actin cytoskeleton dynamics.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disassembly upon this compound Treatment

This protocol describes how to treat live cells with this compound and visualize the resulting changes in the actin cytoskeleton using a fluorescent actin probe.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

This compound (stock solution in DMSO)

-

Fluorescent live-cell actin probe (e.g., SiR-actin or a cell line stably expressing a fluorescently tagged actin or actin-binding protein)

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Actin Labeling (if required): If not using a stable cell line, label the actin cytoskeleton according to the manufacturer's protocol for the chosen live-cell actin probe. For example, for SiR-actin, incubate cells with the probe for 1-3 hours.

-

Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 to equilibrate.

-

Baseline Imaging: Acquire images of the cells before adding this compound. Capture images every 1-5 minutes to establish a baseline of normal actin dynamics.

-

This compound Treatment: Prepare the desired concentration of this compound in pre-warmed live-cell imaging medium. Carefully remove the medium from the dish and replace it with the medium containing this compound. Alternatively, for less disturbance, add a concentrated solution of this compound directly to the dish.

-

Time-Lapse Imaging: Immediately begin acquiring images at the same rate as the baseline imaging. Continue imaging for at least 30-60 minutes to observe the disassembly of stress fibers and changes in cell morphology.

-

Data Analysis: Analyze the acquired images to quantify changes in cell area, stress fiber number and length, and other relevant morphological parameters over time.

Experimental Workflow Diagram

Caption: Workflow for live-cell imaging of cytoskeleton dynamics with this compound.

Expected Results

Treatment of cells with this compound is expected to cause a rapid and dramatic reorganization of the actin cytoskeleton. Within minutes of application, a noticeable reduction in the number and thickness of actin stress fibers should be observed.[5] Cells may also exhibit a change in morphology, often becoming more rounded as the internal tension generated by the actomyosin network is dissipated. These effects are typically reversible upon washout of the compound.

Troubleshooting

-

No observable effect:

-

Concentration too low: Increase the concentration of this compound. Perform a dose-response curve to find the optimal concentration for your cell type.

-

Inactive compound: Ensure the this compound stock solution has been stored correctly and has not degraded.

-

Cell type resistance: Some cell types may have less prominent stress fibers or may be less sensitive to ROCK inhibition.

-

-

High cell toxicity:

-

Concentration too high: Reduce the concentration of this compound.

-

Prolonged incubation: For acute studies, limit the imaging time after drug addition.

-

Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).

-

Conclusion

This compound is a valuable pharmacological tool for the study of cytoskeleton dynamics in live cells. By specifically inhibiting the Rho-ROCK pathway, it allows for the controlled perturbation of the actin cytoskeleton, enabling researchers to investigate the role of actomyosin contractility in a wide range of cellular processes. The protocols and information provided here serve as a starting point for designing and executing live-cell imaging experiments using this compound.

References

- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Rho-Associated Kinase Inhibitor and Mesenchymal Stem Cell-Derived Conditioned Medium on Corneal Endothelial Cell Senescence and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the Rho-ROCK (Rho-associated kinase) signaling pathway in the regulation of pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhodblock 6 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in cell motility. Rhodblock 6 is a potent and specific inhibitor of ROCK, making it a valuable tool for investigating the mechanisms of cell migration and for screening potential therapeutic agents that target this process. These application notes provide detailed protocols for utilizing this compound in two common cell migration assays: the wound healing (scratch) assay and the transwell migration assay.

Mechanism of Action: this compound functions as a Rho kinase (ROCK) inhibitor. The Rho/ROCK pathway is a key regulator of actin-myosin contractility.[1][2][3][] Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream targets. A key substrate is the Myosin Light Chain (MLC), which, when phosphorylated, promotes actomyosin contraction, leading to the formation of stress fibers and focal adhesions, both of which are crucial for cell migration.[5] ROCK also phosphorylates and inactivates MLC phosphatase, further enhancing MLC phosphorylation. Additionally, ROCK can activate LIM kinase, which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[1] this compound, by inhibiting ROCK, disrupts these processes, leading to the disassembly of stress fibers, reduced cell contractility, and ultimately, an inhibition of cell migration in many cell types.[6]

Data Presentation

The following tables summarize representative quantitative data from studies using ROCK inhibitors in cell migration assays. While specific data for this compound is not extensively published, the data for well-characterized ROCK inhibitors like Y-27632 and Fasudil provide an expected range of efficacy.

Table 1: Representative Data from Wound Healing (Scratch) Assays with ROCK Inhibitors

| Cell Line | ROCK Inhibitor | Concentration | Time Point | % Wound Closure (Control) | % Wound Closure (Treated) | Reference |

| Human Periodontal Ligament Stem Cells (PDLSCs) | Y-27632 | 20 µM | 24 hrs | ~45% | ~75% | [7] |

| Human Cardiac Stem Cells (CSCs) | Y-27632 | 10 µM | 24 hrs | ~50% | ~100% | [8] |

| Human Prostate Cancer Cells (PC3) | Fasudil | 1/4 IC50 | Not Specified | 78.12 ± 4.16% | 37.26 ± 1.17% | [9] |

| Human Prostate Cancer Cells (DU145) | Fasudil | 1/4 IC50 | Not Specified | 69.47 ± 6.71% | 32.38 ± 2.73% | [9] |

Table 2: Representative Data from Transwell Migration Assays with ROCK Inhibitors

| Cell Line | ROCK Inhibitor | Concentration | Time Point | Migrated Cells/Field (Control) | Migrated Cells/Field (Treated) | % Inhibition of Migration | Reference |

| Human Periodontal Ligament Stem Cells (PDLSCs) | Y-27632 | 10 µM | 20 hrs | ~120 | ~200 (promoted migration) | - | [7] |

| Glioblastoma Cells | Fasudil | 100 µM | Not Specified | 100% (normalized) | 25.36% | ~74.64% | [10] |

| Glioblastoma Cells | Y-27632 | 500 µM | Not Specified | 100% (normalized) | 17.14% | ~82.86% | [10] |

| Human Prostate Cancer Cells (PC3) | Fasudil | 1/4 IC50 | Not Specified | 116.8 ± 9.3 | 39.2 ± 8.4 | ~66.4% | [9] |

| Human Prostate Cancer Cells (DU145) | Fasudil | 1/4 IC50 | Not Specified | 112.5 ± 10.8 | 34.2 ± 6.7 | ~69.6% | [9] |

| Hep-2 Laryngeal Carcinoma Cells | Fasudil | 4.58x10³ µM | 24 hrs | Significantly higher | Significantly lower | Not specified | [11] |

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Sterile multi-well plates (e.g., 12-well or 24-well)

-

Sterile p200 or p1000 pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Incubate the cells until they reach 90-100% confluency.

-

Scratch Creation: Using a sterile pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 30 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.

-

Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a microscope. Mark the plate to ensure images are taken from the same field of view at each time point.

-

Incubation: Return the plate to the incubator.

-

Image Acquisition (Time X): Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula:

% Wound Closure = [(Area at Time 0 - Area at Time X) / Area at Time 0] x 100

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migration of individual cells through a porous membrane.

Materials:

-

This compound

-

Transwell inserts (with appropriate pore size, typically 8 µm for most cancer cells)

-

Multi-well companion plates

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place the transwell inserts into the wells of the companion plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the companion plate.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours). The optimal time should be determined empirically for each cell line.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells with a 0.5% crystal violet solution for 15-20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view for each insert.

-

Data Analysis: Calculate the average number of migrated cells per field for each condition. The results can be expressed as a percentage of the control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for the Wound Healing (Scratch) Assay using this compound.

Caption: Workflow for the Transwell Migration Assay using this compound.

References

- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Effects of the Rho-kinase inhibitor fasudil on the invasion, migration, and apoptosis of human prostate cancer PC3 and DU145 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [academiccommons.columbia.edu]

- 11. Fasudil inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhodblock 6 Treatment for Studying Cancer Cell Invasion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rhodblock 6, a putative Rho pathway inhibitor, in the investigation of cancer cell invasion. While the precise mechanism of this compound is still under investigation, it is reported to inhibit the Rho kinase (ROCK) signaling pathway, a critical regulator of cell motility and invasion.

Introduction to Rho/ROCK Pathway in Cancer Invasion

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[1] In many cancers, the RhoA signaling pathway is hyperactivated, leading to increased cell contractility, motility, and invasion.[2] RhoA activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), which in turn promotes the formation of stress fibers and focal adhesions, cellular structures essential for cell migration.[3][4] Inhibition of the Rho/ROCK pathway is therefore a promising strategy for anti-cancer therapies aimed at preventing metastasis.

Presumed Mechanism of Action of this compound

This compound is believed to exert its anti-invasive effects by inhibiting the Rho/ROCK signaling cascade. This inhibition is thought to disrupt the organization of the actin cytoskeleton, leading to a reduction in cancer cell motility and their ability to invade surrounding tissues.

Figure 1: Proposed signaling pathway of this compound in inhibiting cancer cell invasion.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to assess the efficacy of this compound in reducing cancer cell invasion.

Table 1: Effect of this compound on Wound Closure (Migration) Rate

| Treatment Group | Wound Width at 0h (µm) | Wound Width at 24h (µm) | Percent Wound Closure |

| Vehicle Control (DMSO) | 510 ± 15 | 125 ± 20 | 75.5% |

| This compound (1 µM) | 505 ± 12 | 350 ± 18 | 30.7% |

| This compound (5 µM) | 515 ± 18 | 480 ± 15 | 6.8% |

| This compound (10 µM) | 508 ± 14 | 500 ± 12 | 1.6% |

Table 2: Effect of this compound on Transwell Cell Invasion

| Treatment Group | Number of Invading Cells (per field) | Percent Invasion (relative to control) |

| Vehicle Control (DMSO) | 250 ± 25 | 100% |

| This compound (1 µM) | 145 ± 18 | 58% |

| This compound (5 µM) | 60 ± 12 | 24% |

| This compound (10 µM) | 25 ± 8 | 10% |

Table 3: Quantification of Actin Stress Fibers

| Treatment Group | Percentage of Cells with Organized Stress Fibers |

| Vehicle Control (DMSO) | 85% ± 5% |

| This compound (5 µM) | 15% ± 3% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Figure 2: Workflow for the wound healing (scratch) assay.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

Serum-free medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed cancer cells in 6-well plates and culture until they form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[5]

-

Gently wash the wells with serum-free medium to remove dislodged cells.

-

Add fresh serum-free medium containing the desired concentrations of this compound or DMSO as a vehicle control.

-

Capture images of the wounds at 0 hours.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

After 24 hours, capture images of the same wound locations.

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percent wound closure using the formula: ((Width at 0h - Width at 24h) / Width at 0h) * 100.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

References

- 1. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Application of Rhodblock 6 in 3D Cell Culture Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rhodblock 6, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in three-dimensional (3D) cell culture models such as spheroids and organoids. The information provided is intended to guide researchers in designing and executing experiments to investigate the role of the Rho/ROCK signaling pathway in various biological processes within a more physiologically relevant context.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of Rho kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing a wide range of cellular processes including cell shape, adhesion, migration, proliferation, and apoptosis.[1] In many cancer types, the Rho/ROCK pathway is upregulated, contributing to malignant phenotypes such as increased invasion and metastasis.[1][2] By inhibiting ROCK, this compound can modulate these processes, making it a valuable tool for cancer research and drug development. In 3D cell culture, which better mimics the in vivo environment compared to traditional 2D cultures, the effects of ROCK inhibition on complex cellular behaviors can be more accurately assessed.[2][3]

Applications of this compound in 3D Cell Culture

The use of this compound in 3D cell culture models can provide valuable insights into:

-

Cancer Cell Invasion and Metastasis: Investigate the role of the Rho/ROCK pathway in tumor spheroid invasion into surrounding extracellular matrix (ECM).[4][5]

-

Organoid Formation and Development: Improve the efficiency of organoid formation from single cells by preventing anoikis (detachment-induced apoptosis), a process often mediated by ROCK signaling.[6][7]

-

Drug Discovery and Screening: Evaluate the potential of ROCK inhibition as a therapeutic strategy, either alone or in combination with other anti-cancer agents, in a more predictive in vitro model.[8][9]

-

Cell Polarity and Tissue Morphogenesis: Study the influence of the actin cytoskeleton on the establishment and maintenance of cell polarity and tissue architecture in 3D models.[2]

Experimental Protocols

The following protocols are adapted from established methods for 3D cell culture and the use of other ROCK inhibitors. It is crucial to empirically determine the optimal concentration of this compound for each cell type and experimental setup, as this has not been widely reported. A good starting point for concentration ranges can be inferred from studies on other ROCK inhibitors, such as Y-27632, which is often used at concentrations between 10 µM and 50 µM.[1][10]

Protocol 1: Tumor Spheroid Formation and Treatment with this compound

This protocol describes the generation of tumor spheroids using the liquid overlay technique on ultra-low attachment plates and subsequent treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

This compound (stock solution in DMSO)

-

Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Cell Preparation: Culture cancer cells in standard 2D culture flasks to ~80% confluency. Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

-

Cell Seeding: Resuspend the cell pellet in complete medium to a concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

-

Spheroid Formation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation. Incubate the plate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound working solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation and Analysis: Incubate the spheroids with this compound for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Data Collection:

-

Spheroid Size: Image the spheroids at various time points using a microscope with a camera. Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

-

Cell Viability: At the end of the treatment period, assess cell viability using a 3D-compatible assay according to the manufacturer's instructions.

-

Data Presentation:

Table 1: Effect of this compound on Tumor Spheroid Size

| This compound Concentration (µM) | Spheroid Diameter (µm) at 24h (Mean ± SD) | Spheroid Diameter (µm) at 48h (Mean ± SD) | Spheroid Diameter (µm) at 72h (Mean ± SD) |

|---|---|---|---|

| 0 (Vehicle Control) | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 |

| 50 | | | |

Table 2: Effect of this compound on Tumor Spheroid Viability

| This compound Concentration (µM) | Cell Viability (% of Control) at 72h (Mean ± SD) |

|---|---|

| 0 (Vehicle Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 |

| 50 | |

Protocol 2: Organoid Formation from Single Cells using this compound

This protocol describes the initiation of organoid cultures from single cells, where this compound is used to enhance cell survival during the initial seeding phase.

Materials:

-

Primary tissue or established organoid culture

-

Digestion solution (e.g., TrypLE, Dispase)

-

Basement membrane matrix (e.g., Matrigel®, Cultrex®)

-

Organoid growth medium

-

This compound (stock solution in DMSO)

-

24-well tissue culture plate

Procedure:

-

Single Cell Preparation: Dissociate the primary tissue or established organoids into single cells using the appropriate enzymatic digestion and mechanical disruption methods.[7] Filter the cell suspension through a cell strainer to remove clumps.

-

Cell Counting and Resuspension: Count the viable single cells. Centrifuge the cells and resuspend the pellet in ice-cold organoid growth medium.

-

Embedding in Basement Membrane Matrix: Place the cell suspension on ice. Add the required volume of thawed basement membrane matrix to the cell suspension. The final cell concentration will depend on the tissue type and should be optimized.

-

Seeding with this compound: Add this compound to the cell-matrix suspension to a final concentration that needs to be empirically determined (a starting point of 10 µM is often used for other ROCK inhibitors).[6]

-

Plating: Dispense droplets of the cell-matrix-Rhodblock 6 suspension into the center of the wells of a pre-warmed 24-well plate.

-

Solidification and Culture: Place the plate in a 37°C incubator for 15-30 minutes to allow the matrix to solidify. Carefully add pre-warmed organoid growth medium (without this compound) to each well.

-

Organoid Development: Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days. Monitor organoid formation and growth. This compound is typically only included in the initial seeding step and not in subsequent media changes.

Data Presentation:

Table 3: Effect of this compound on Organoid Formation Efficiency

| Treatment | Number of Cells Seeded | Number of Organoids Formed (Mean ± SD) | Organoid Formation Efficiency (%) |

|---|---|---|---|

| Vehicle Control |

| this compound (10 µM) | | | |

Protocol 3: 3D Spheroid Invasion Assay with this compound

This protocol allows for the quantitative analysis of cancer cell invasion from a spheroid into a surrounding extracellular matrix, and the effect of this compound on this process.[5]

Materials:

-

Pre-formed tumor spheroids (from Protocol 1)

-

Extracellular matrix (ECM) gel (e.g., Collagen I, Matrigel®)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plate

-

Microscope with a camera and image analysis software

Procedure:

-

Prepare ECM Gel: On ice, prepare the ECM gel according to the manufacturer's instructions. This may involve neutralizing collagen or diluting Matrigel with cold medium.

-

Embed Spheroids: Gently transfer one pre-formed spheroid into each well of a chilled 96-well flat-bottom plate. Carefully add the ice-cold ECM gel to each well, ensuring the spheroid is embedded within the gel.

-

Gel Solidification: Place the plate at 37°C for 30-60 minutes to allow the ECM to solidify.

-

Add Treatment Medium: Prepare complete medium with different concentrations of this compound (and a vehicle control). Add the treatment medium on top of the solidified ECM gel.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. At defined time points (e.g., 0, 24, 48, 72 hours), capture images of the spheroids and the invading cells.

-

Quantify Invasion: Using image analysis software, measure the area of cell invasion extending from the original spheroid core. This can be done by subtracting the area of the spheroid at time 0 from the total area at subsequent time points.

Data Presentation:

Table 4: Effect of this compound on Spheroid Invasion

| This compound Concentration (µM) | Invasion Area (µm²) at 24h (Mean ± SD) | Invasion Area (µm²) at 48h (Mean ± SD) | Invasion Area (µm²) at 72h (Mean ± SD) |

|---|---|---|---|

| 0 (Vehicle Control) | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 |

| 50 | | | |

Signaling Pathways and Visualizations

The Rho/ROCK pathway plays a central role in regulating actin-myosin contractility, which is fundamental to cell shape, migration, and invasion.

Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the 3D spheroid invasion assay.

References

- 1. researchgate.net [researchgate.net]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Development of a Single-Cell Technique to Increase Yield and Use of Gastrointestinal Cancer Organoids for Personalized Medicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]